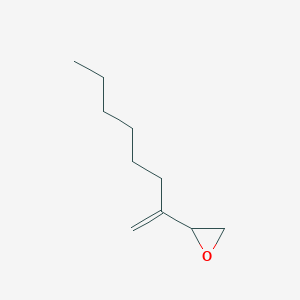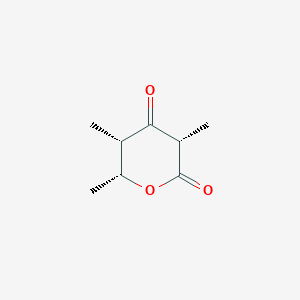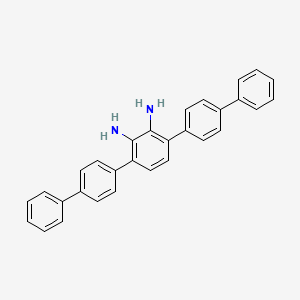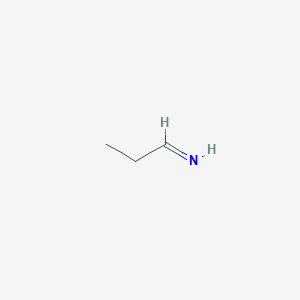
Propan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-1-imine, also known as propylimine, is an organic compound with the molecular formula C3H7N. It belongs to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond (C=N). This compound is a derivative of propanal, where the oxygen atom of the carbonyl group is replaced by a nitrogen atom. This compound is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propan-1-imine can be synthesized through the condensation reaction between propanal and ammonia or a primary amine. The reaction typically involves the following steps:
Addition of Amine: A primary amine (e.g., ammonia) is added to propanal.
Formation of Intermediate: The amine attacks the carbonyl carbon of propanal, forming a hemiaminal intermediate.
Dehydration: The intermediate undergoes dehydration, resulting in the formation of this compound.
The reaction is often catalyzed by an acid to increase the reaction rate and yield .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of propanal and ammonia in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate and purify the this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-1-imine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form propanoic acid or other oxidized derivatives.
Reduction: It can be reduced to form propylamine.
Substitution: The imine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products
Oxidation: Propanoic acid, aldehydes, or ketones.
Reduction: Propylamine.
Substitution: Various substituted imines or amines.
Applications De Recherche Scientifique
Propan-1-imine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: This compound is employed in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of propan-1-imine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The imine group (C=N) can react with nucleophiles such as amino acids, proteins, and enzymes, leading to the formation of stable adducts. This reactivity is utilized in various biochemical assays and drug development processes .
Comparaison Avec Des Composés Similaires
Propan-1-imine can be compared with other imines and related compounds:
Propan-1-amine: Unlike this compound, propan-1-amine contains a primary amine group (NH2) instead of an imine group (C=N). It is more basic and less reactive towards nucleophiles.
Propanal: Propanal is an aldehyde with a carbonyl group (C=O) instead of an imine group. It is more reactive towards nucleophilic addition reactions.
Oximes and Hydrazones: These compounds are formed by the reaction of aldehydes or ketones with hydroxylamine (NH2OH) or hydrazine (NH2NH2), respectively.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form stable adducts with nucleophiles make it valuable in various scientific research and industrial processes.
Propriétés
Numéro CAS |
4753-69-9 |
|---|---|
Formule moléculaire |
C3H7N |
Poids moléculaire |
57.09 g/mol |
Nom IUPAC |
propan-1-imine |
InChI |
InChI=1S/C3H7N/c1-2-3-4/h3-4H,2H2,1H3 |
Clé InChI |
WJKYOQDIQYJXSD-UHFFFAOYSA-N |
SMILES canonique |
CCC=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


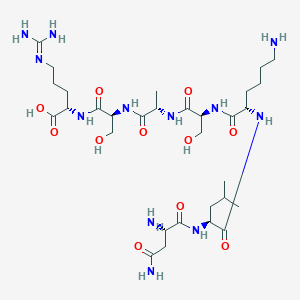
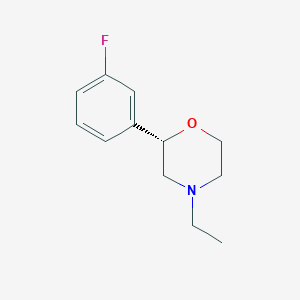
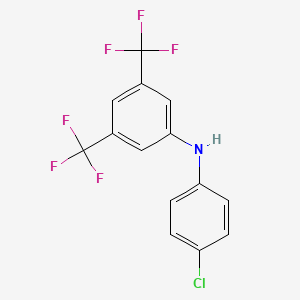
![(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone]](/img/structure/B14180234.png)

![N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14180243.png)
![5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14180277.png)
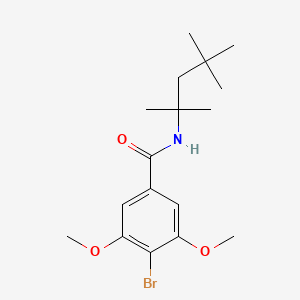
![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid](/img/structure/B14180281.png)
![9,9'-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2'-bromo-](/img/structure/B14180284.png)
